molecular formula C23H23ClN4O3 B2545029 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone CAS No. 1456904-84-9

1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone

Cat. No.: B2545029
CAS No.: 1456904-84-9
M. Wt: 438.91
InChI Key: ODKOFDBSNTZVQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzodioxole group could potentially be synthesized from salicylic acid and acetylenic esters . The pyrazole group could be introduced through a series of reactions involving hydrazine or its derivatives. The diazepane ring could be formed through a cyclization reaction, and the ketone group could be introduced through an oxidation reaction.

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex molecules involving benzo[d][1,3]dioxol-5-yl and pyrazole derivatives is a significant area of research. Compounds with these moieties have been synthesized through various methods, including the reaction of salicylaldehyde or 2-hydroxy acetophenone with chloroacetone, further treatment with phenylhydrazine, and cyclization processes to produce substituted pyrazoles. These synthesis steps underscore the chemical versatility and reactivity of the core structure similar to the compound , highlighting the interest in developing novel compounds with potential biological activities (Kumar et al., 2007).

Antimicrobial and Anticancer Applications

The research interest extends to the exploration of antimicrobial and anticancer properties of similar compounds. Novel synthesis approaches leading to benzimidazole derivatives, benzodiazepines, and other heterocyclic frameworks have been explored for their pharmaceutical relevance, including antibacterial and antifungal activities. These efforts reflect a broader scientific endeavor to exploit complex organic molecules' biological activities, potentially including compounds like "1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone" (El-Ablack, 2011; Verma et al., 2015).

Chemical Reactions and Functionalization

The compound's structural elements suggest its potential involvement in diverse chemical reactions, including C−H functionalization and the synthesis of novel heterocyclic compounds through reactions with diazoalkanes. Such studies are pivotal in developing new synthetic methodologies that could be applicable to designing and synthesizing novel compounds with enhanced biological or chemical properties (Rodina et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-amine, and the second intermediate is 2-(4-chlorophenyl)acetic acid. These intermediates are then coupled using standard peptide coupling chemistry to form the final product, 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone.", "Starting Materials": [ "2-(4-chlorophenyl)acetic acid", "4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-amine", "coupling reagents and solvents" ], "Reaction": [ "The synthesis of the first intermediate involves the reaction of 3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carboxylic acid with 1,4-diazepane in the presence of coupling reagents and solvents to form 4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-amine.", "The synthesis of the second intermediate involves the reaction of 2-(4-chlorophenyl)acetic acid with coupling reagents and solvents to form the corresponding acyl chloride, which is then reacted with 1,4-diazepane in the presence of coupling reagents and solvents to form 1-(2-(4-chlorophenyl)ethyl)-1,4-diazepane-2,5-dione.", "The final product is obtained by coupling the two intermediates using standard peptide coupling chemistry in the presence of coupling reagents and solvents to form 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone." ] }

CAS No.

1456904-84-9

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.91

IUPAC Name

1-[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-2-(4-chlorophenyl)ethanone

InChI

InChI=1S/C23H23ClN4O3/c24-18-5-2-16(3-6-18)12-23(29)28-9-1-8-27(10-11-28)22-14-19(25-26-22)17-4-7-20-21(13-17)31-15-30-20/h2-7,13-14H,1,8-12,15H2,(H,25,26)

InChI Key

ODKOFDBSNTZVQF-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)Cl)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

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